molecular formula C10H21ClN2O B2385549 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride CAS No. 1955547-61-1

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride

Cat. No.: B2385549
CAS No.: 1955547-61-1
M. Wt: 220.74
InChI Key: VLPVMEXHQJAUDY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride is a chemical compound with the molecular formula C10H21ClN2O. It is a derivative of butanone, featuring a piperazine ring and a dimethyl group. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride typically involves the reaction of 3,3-dimethylbutan-1-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride
  • 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one

Uniqueness

Compared to similar compounds, 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride is unique due to its specific structural features, such as the presence of a piperazine ring and a dimethyl group. These features confer distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

3,3-dimethyl-1-piperazin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)8-9(13)12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPVMEXHQJAUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955547-61-1
Record name 3,3-dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride
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